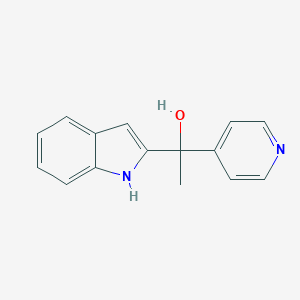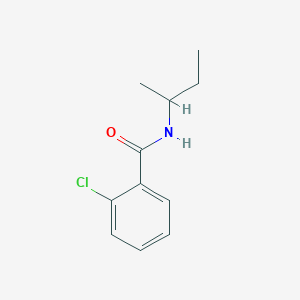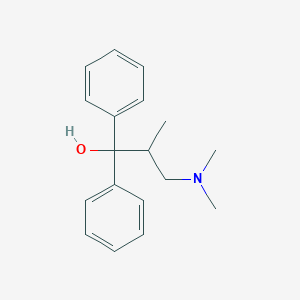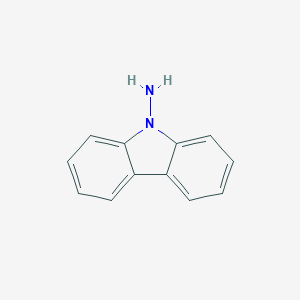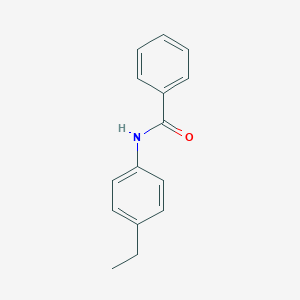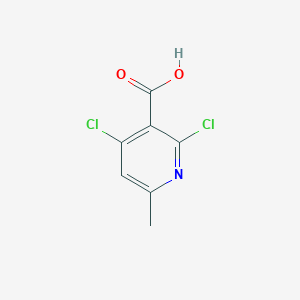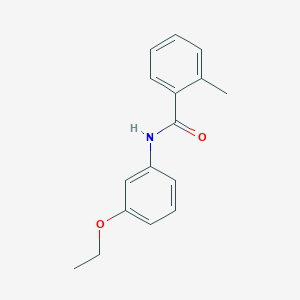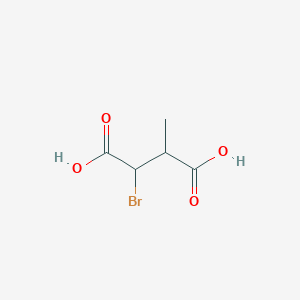
2-Bromo-3-methylsuccinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-methylsuccinic acid is a chemical compound that belongs to the family of succinic acids. It is a white crystalline solid that is soluble in water and has a molecular weight of 211.03 g/mol. This compound has been of interest to scientists due to its potential applications in various fields, including scientific research.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-methylsuccinic acid involves its ability to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of the compound used. The inhibition of enzyme activity can be used to study the role of these enzymes in various biochemical processes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-Bromo-3-methylsuccinic acid are dependent on the specific enzyme that is inhibited. For example, the inhibition of lactate dehydrogenase can lead to a decrease in the production of lactate, which is an important energy source for cells. The inhibition of succinate dehydrogenase can lead to a disruption in the electron transport chain, which can affect cellular respiration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-Bromo-3-methylsuccinic acid in lab experiments is its ability to selectively inhibit specific enzymes. This allows for the study of the role of these enzymes in various biochemical processes. However, one of the limitations of using this compound is its potential toxicity. Care must be taken when handling this compound to avoid exposure.
Direcciones Futuras
There are several future directions for the study of 2-Bromo-3-methylsuccinic acid. One area of interest is the development of new inhibitors that are more potent and selective. Another area of interest is the study of the role of specific enzymes in disease states and the development of new therapies that target these enzymes. Additionally, the study of the biochemical and physiological effects of this compound can lead to a better understanding of cellular processes and their regulation.
Métodos De Síntesis
The synthesis of 2-Bromo-3-methylsuccinic acid can be achieved through various methods. One of the most common methods involves the reaction of 2-bromoacrylic acid with methyl acrylate in the presence of a catalyst. The resulting product is then subjected to hydrolysis to yield 2-Bromo-3-methylsuccinic acid. This method has been proven to be effective in producing high yields of the compound.
Aplicaciones Científicas De Investigación
2-Bromo-3-methylsuccinic acid has been used in various scientific research applications. One of the primary applications of this compound is in the study of enzyme kinetics. It has been found to be an effective inhibitor of several enzymes, including lactate dehydrogenase and succinate dehydrogenase. This inhibition can be used to study the mechanism of action of these enzymes and their role in various biochemical processes.
Propiedades
Número CAS |
7405-17-6 |
|---|---|
Nombre del producto |
2-Bromo-3-methylsuccinic acid |
Fórmula molecular |
C5H7BrO4 |
Peso molecular |
211.01 g/mol |
Nombre IUPAC |
2-bromo-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H7BrO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,1H3,(H,7,8)(H,9,10) |
Clave InChI |
DMLDHUNTPOUGCA-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)Br)C(=O)O |
SMILES canónico |
CC(C(C(=O)O)Br)C(=O)O |
Otros números CAS |
7405-17-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



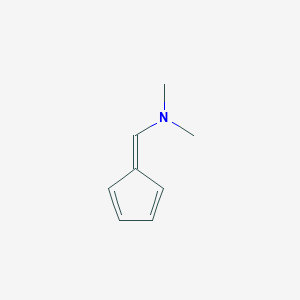
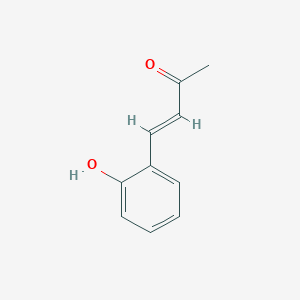
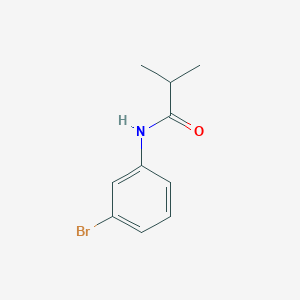
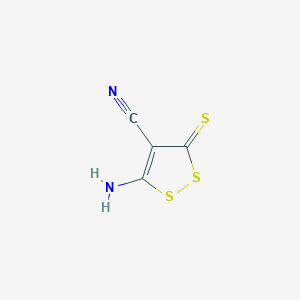
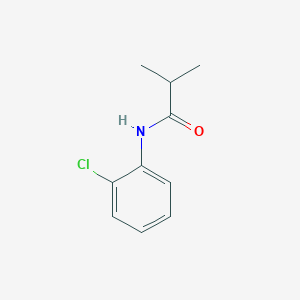
![1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione](/img/structure/B184541.png)
